4-Chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine is an organic compound with a pyrimidine ring substituted with a chloro group, two methyl groups, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine typically involves the reaction of 4-chloro-5-phenylpyrimidine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with different substitution patterns.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction reactions can produce N-oxides or reduced amine derivatives, respectively.
Scientific Research Applications
4-Chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-phenylpyrimidine: Lacks the dimethylamine substitution.
N,N-Dimethyl-5-phenylpyrimidin-2-amine: Lacks the chloro substitution.
4-Chloro-N,N-dimethylpyrimidin-2-amine: Lacks the phenyl substitution.
Uniqueness
4-Chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine is unique due to the combination of its chloro, dimethylamine, and phenyl substitutions on the pyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
65942-50-9 |
---|---|
Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c1-16(2)12-14-8-10(11(13)15-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
CLZUDZKHBKRRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.